Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Compared to Des-Hydroxy Analog
The title compound exhibits a TPSA of 64.9 Ų and two hydrogen-bond donors, whereas the des-hydroxy analog 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one has a TPSA of 49.4 Ų and only one hydrogen-bond donor . The higher TPSA and additional HBD are expected to enhance aqueous solubility and modulate blood–brain barrier permeability, which is critical for CNS drug discovery programs where fine-tuning of these parameters is required.
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | TPSA = 64.9 Ų; HBD = 2 |
| Comparator Or Baseline | 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one (des-hydroxy analog): TPSA = 49.4 Ų; HBD = 1 |
| Quantified Difference | TPSA increase of 15.5 Ų; HBD increase by 1 donor |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
This difference can be decisive for medicinal chemists optimizing CNS exposure or solubility, making the hydroxy analog a preferred choice when increased polarity is desired without adding excessive molecular weight.
- [1] PubChem CID 121199525, 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121199525 (accessed 2026-04-28). View Source
- [2] PubChem CID 9633414, 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9633414 (accessed 2026-04-28). View Source
